Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
“Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a chemical compound . It is a highly oxygenated lignanoid containing four five-membered rings, two benzene rings and one acetoxyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity . Another method involved the evaporation of solvent on a rota-evaporator and the purification of the crude product by column chromatography using ethyl acetate-hexane (2:98) as an eluent .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported. For example, a mixture of 1,3-benzodioxole-5-carboxaldehyde and 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one in absolute ethanol was refluxed at 353 K for 2 h with continuous stirring, while a few drops of acetic acid were added as a catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the compound “Ethyl 4-[(E)-(1,3-benzodioxol-5-ylmethylene)amino]benzoate” has a molecular formula of CHNO, an average mass of 297.305 Da, and a monoisotopic mass of 297.100098 Da .Mechanism of Action
Safety and Hazards
Future Directions
Future directions could involve the design and synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit, as these compounds have shown potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Further optimization of these compounds could lead to more active analogs and a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Properties
CAS No. |
1251609-89-8 |
---|---|
Molecular Formula |
C21H20N2O5 |
Molecular Weight |
380.4 |
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-6-methyl-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H20N2O5/c1-3-26-21(25)18-19(14-8-12(2)4-6-15(14)23-20(18)24)22-10-13-5-7-16-17(9-13)28-11-27-16/h4-9H,3,10-11H2,1-2H3,(H2,22,23,24) |
InChI Key |
AHDDOAIBTNOXJK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)C)NC1=O)NCC3=CC4=C(C=C3)OCO4 |
solubility |
not available |
Origin of Product |
United States |
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